molecular formula C8H6N2 B1222797 1,5-Naphthyridine CAS No. 254-79-5

1,5-Naphthyridine

Cat. No.: B1222797
CAS No.: 254-79-5
M. Wt: 130.15 g/mol
InChI Key: VMLKTERJLVWEJJ-UHFFFAOYSA-N
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Description

1,5-Naphthyridine is a heterocyclic compound that consists of a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms at positions 1 and 5. This structure makes it a member of the diazanaphthalene family. The compound is known for its versatility and significance in various fields, particularly in medicinal chemistry, due to its diverse biological activities .

Biochemical Analysis

Biochemical Properties

1,5-Naphthyridine plays a crucial role in several biochemical reactions. It has been found to exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it can form complexes with metal ions, further enhancing its biological activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated cytotoxic effects on tumor cell lines, including murine colon carcinoma and mammary carcinoma cells . These effects are mediated through the inhibition of key signaling pathways that regulate cell proliferation and survival . Furthermore, this compound has been shown to modulate the production of inflammatory mediators in immune cells, highlighting its potential as an anti-inflammatory agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged biological activity . Exposure to light, heat, or reactive chemicals can lead to the degradation of this compound, reducing its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, route of administration, and individual variability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . For example, this compound can bind to plasma proteins, enhancing its distribution in the bloodstream . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound derivatives have been found to localize in the nucleus, where they interact with DNA and nuclear proteins . This localization is essential for the compound’s ability to modulate gene expression and inhibit DNA replication .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-alkyl substituted 1,5-naphthyridines, naphthyridine N-oxides, and various hydrogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8.

    Quinoline: A similar heterocyclic compound with one nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

Uniqueness

1,5-Naphthyridine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. Unlike its isomers, this compound often forms complexes with transition metals and exhibits a broader range of biological activities .

Properties

IUPAC Name

1,5-naphthyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLKTERJLVWEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
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DSSTOX Substance ID

DTXSID00180053
Record name 1,5-Naphthyridine
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Molecular Weight

130.15 g/mol
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CAS No.

254-79-5
Record name 1,5-Naphthyridine
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Synthesis routes and methods I

Procedure details

1,5-Naphthyridine was prepared from 3-aminopyridine according to the method described in J. Org. Chem., 1963, 1757 and was isolated as colourless needles from n-hexane m.p. 69° C (lit. 74°). 1,5-Naphthyridine (2.6 g.) was hydrogenated in 95% ethanol over PtO2 catalyst under atmospheric conditions to give 1,2,3,4-tetrahydro-1,5-naphthyridine as colourless needles (2.51 g.).
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Synthesis routes and methods II

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Thus 3-amino pyridine III may be condensed with a glycerol of formula IV to give the ##STR3## 1,5-naphthyridine of formula V which is reduced e.g. by hydrogenation over platinum oxide to the 1,2,3,4-tetrahydro-1,5,-naphthyridine of formula (VI). In formula IV, V and VI R1, R2 and R3 are as defined in connection with formula I.
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Synthesis routes and methods III

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An alternative synthetic sequence to obtain the key intermediate E is described in Scheme 2. Commercially available 2-methoxy-5-aminopyridine F is converted by heating in the presence of ester B and triethyl orthoformate to the condensation product G as a mixture of olefin isomers (Scheme 2). Intermediate G is added to hot Dowtherm™ A to facilitate the ring closure and to yield the 1,5-naphthyridine H. Demethylation at the 6-position of H is conducted by treatment with trimethylsilyl chloride and sodium iodide in refluxing acetonitrile to give intermediate I, which may be used, without purification, for the reaction with phosphorus oxychloride to provide the key intermediate E (Scheme 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to access 1,5-naphthyridines?

A: Several classical methods have been employed to synthesize 1,5-naphthyridines, including the Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions. [] These methods utilize various starting materials and reaction conditions to construct the 1,5-naphthyridine core.

Q2: Are there more modern approaches to synthesizing 1,5-naphthyridines?

A: Yes, recent research has focused on utilizing transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve efficient and regioselective synthesis of substituted 1,5-naphthyridines. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H6N2, and its molecular weight is 130.15 g/mol.

Q4: How can spectroscopic techniques be used to characterize 1,5-naphthyridines?

A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are essential for structural characterization of 1,5-naphthyridines. [, , , , ] For example, 1H NMR spectroscopy can distinguish between the different isomers of amino- and bromo-1,5-naphthyridines. []

Q5: How does the position of nitrogen atoms in the this compound ring affect its reactivity?

A: The position of nitrogen atoms significantly influences the electron density distribution within the this compound ring, impacting its reactivity towards electrophilic and nucleophilic attack. [, ] For instance, in the amination of this compound with potassium amide in liquid ammonia, the initial attack occurs at the carbon with the lowest electron density. []

Q6: Can you provide an example of regioselective functionalization of the this compound scaffold?

A: Research has shown that a combination of zinc-, magnesium-, and lithium-tetramethylpiperidide bases, along with Lewis acids like boron trifluoride etherate, allows for the sequential introduction of up to three substituents onto the this compound core with high regioselectivity. []

Q7: What is a "halogen dance" reaction, and how does it apply to this compound?

A: A "halogen dance" reaction involves the migration of a halogen atom within a molecule. In this compound chemistry, a novel "halogen dance" reaction was discovered during the metalation of an 8-iodo-2,4-trifunctionalized derivative, allowing for a fourth regioselective functionalization. []

Q8: What are some notable biological activities exhibited by this compound derivatives?

A: this compound derivatives have shown promising biological activities, including antimalarial, [, , , ] antibacterial, [, ] and antifilarial activity. []

Q9: How does the structure of this compound derivatives relate to their antimalarial activity?

A: Studies have shown that the presence of a nitrogen atom at position 1 and pyrrolidinyl Mannich base side chains in the structure of pyronaridine, a this compound derivative, are crucial for its potent antimalarial activity. []

Q10: Have any this compound derivatives progressed to clinical trials for malaria treatment?

A: Yes, pyronaridine, a this compound derivative, has undergone clinical trials for the treatment of malaria and has shown promising efficacy. [, ]

Q11: Beyond antimalarial activity, what other therapeutic areas are being explored for this compound derivatives?

A: Research has also focused on developing this compound derivatives as potential anticancer agents, particularly as topoisomerase I inhibitors. [] These compounds have shown promising antiproliferative activity against human cancer cell lines.

Q12: How do this compound derivatives interact with topoisomerase I to exert their anticancer effects?

A: While the exact mechanism is still under investigation, it is believed that these this compound derivatives bind to the topoisomerase I-DNA complex, stabilizing the complex and preventing DNA religation, ultimately leading to cell death. []

Q13: How is computational chemistry being utilized in this compound research?

A: Computational methods, such as density functional theory (DFT) calculations, are being employed to study tautomerism stability, [] predict molecular properties, and design new this compound derivatives with improved biological activity.

Q14: What are some key structural features that influence the activity and selectivity of this compound derivatives?

A: Studies exploring structure-activity relationships (SAR) have identified several key factors influencing the biological activity of 1,5-naphthyridines. These include: * The nature and position of substituents: Modifications at positions 2, 4, and 8 on the this compound ring significantly impact activity. [, , ]* The type of side chain: The nature and length of aminoalkyl side chains at position 4 influence antimalarial activity. [, , ]* The presence of fused rings: Fusing additional rings to the this compound core can enhance activity and selectivity. [, , ]

Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A15: While specific QSAR models for 1,5-naphthyridines are not extensively discussed in the provided literature, ongoing research suggests that QSAR studies are being conducted to establish correlations between molecular properties and biological activities, aiding in the design of more potent and selective this compound-based drug candidates.

Q16: Have this compound derivatives been explored for material science applications?

A: Yes, certain this compound derivatives have shown potential as components in organic light-emitting diodes (OLEDs). [, ] These applications highlight the versatility of the this compound scaffold.

Q17: What makes certain this compound derivatives suitable for OLED applications?

A: The electronic properties of specific this compound derivatives, particularly their electron-transporting capabilities and deep blue fluorescence, make them promising candidates for use in OLED devices. [, ]

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